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Abstract
Glutamic acid, a non-essential amino acid, is a cornerstone of modern biochemistry,

neuroscience, and the food industry. Initially discovered as a component of wheat gluten, its

profound impact was not realized until its identification as the source of "umami," the fifth basic

taste. This ushered in over a century of research and industrial production, with manufacturing

processes evolving from rudimentary extraction to sophisticated chemical and biotechnological

syntheses. This whitepaper provides an in-depth technical guide to the history of DL-glutamic

acid's discovery and the evolution of its synthesis, with a focus on the chemical methodologies

that produce the racemic mixture. It includes detailed experimental protocols, quantitative data,

and visual workflows to illuminate the scientific journey of this pivotal molecule.

Discovery and Early Isolation
The story of glutamic acid begins in the mid-19th century. In 1866, the German chemist Karl

Heinrich Ritthausen first isolated the compound by treating wheat gluten with sulfuric acid[1].

For this reason, it was named glutamic acid.

However, the significance of glutamic acid remained largely academic until the work of

Japanese chemist Professor Kikunae Ikeda of Tokyo Imperial University. In 1907, while

studying the composition of kombu seaweed broth, he sought to identify the source of its

distinct savory taste, which he believed was different from the four known basic tastes of sweet,
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sour, salty, and bitter[2][3]. In 1908, after evaporating large quantities of the broth, he isolated

brown crystals of glutamic acid[1]. He termed this unique taste "umami"[3][4]. This discovery

not only introduced a new dimension to sensory science but also laid the groundwork for the

industrial production of its salt, monosodium glutamate (MSG), as a flavor enhancer[4][5][6].

The Evolution of Synthesis: From Extraction to
Chemical Engineering
The commercial demand for glutamic acid, primarily as MSG, spurred the development of

large-scale production methods. The historical progression can be divided into three main eras:

protein extraction, chemical synthesis, and fermentation.

Initial Production: Protein Hydrolysis
The first industrial process for producing glutamic acid was an extraction method. It involved

the acid hydrolysis of vegetable proteins, such as wheat gluten, which is rich in glutamic acid[5]

[6][7]. This process involved treating the protein source with hydrochloric acid to break the

peptide bonds, followed by a challenging process to isolate L-glutamic acid hydrochloride[5][6].

This method was technically demanding and limited the scale of production[5][6].

The Era of Chemical Synthesis: The Acrylonitrile
Process
The mid-20th century saw a shift towards direct chemical synthesis, which produced a racemic

mixture of DL-glutamic acid. This method was in industrial use from approximately 1962 to

1973[5][6][8]. The most notable process started with acrylonitrile, a readily available and

economical petrochemical feedstock[1][5][9].

This synthesis is a multi-step process that begins with the hydroformylation of acrylonitrile,

followed by the formation of an α-aminonitrile via the Strecker synthesis, and subsequent

hydrolysis to yield DL-glutamic acid.

Experimental Protocol: Synthesis of DL-Glutamic Acid
from Acrylonitrile
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This protocol is based on the principles outlined in historical patents and chemical literature[1]

[9].

Step 1: Hydroformylation of Acrylonitrile to β-Cyanopropionaldehyde

Reaction Setup: A high-pressure autoclave is charged with a 10-20% solution of acrylonitrile

in a solvent such as benzene.

Catalyst Addition: Dicobalt octacarbonyl (Co₂(CO)₈), approximately 0.5 to 1.0 mol% relative

to acrylonitrile, is added as the catalyst.

Reaction Conditions: The autoclave is pressurized with an equimolar mixture of carbon

monoxide (CO) and hydrogen (H₂). The reaction is heated to a temperature between 120°C

and 140°C.

Reaction Execution: The mixture is agitated under pressure until the reaction is complete.

The product, β-cyanopropionaldehyde, is highly unstable and is not isolated. The yield of this

intermediate can be as high as 70-78 mole percent[1].

Step 2: Strecker Synthesis to α-Amino-γ-cyanobutyronitrile

Reagent Addition: To the reaction liquor containing β-cyanopropionaldehyde, aqueous

ammonia (approx. 28%) and hydrogen cyanide (HCN) are added directly.

Reaction Conditions: The mixture is heated with agitation at approximately 50°C for about 1

hour. This converts the aldehyde into an α-aminonitrile.

Step 3: Hydrolysis to DL-Glutamic Acid

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed. This is typically achieved by

adding a strong base, such as sodium hydroxide (caustic alkali), and heating the mixture.

Isolation: After hydrolysis, the solution is neutralized to pH 3.2, the isoelectric point of

glutamic acid. This causes DL-glutamic acid monohydrate to crystallize out of the solution.

Purification: The crystalline product is recovered by filtration and can be further purified by

recrystallization.
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Diagram: Chemical Synthesis of DL-Glutamic Acid from Acrylonitrile

Caption: Workflow for the chemical synthesis of DL-Glutamic Acid.

Quantitative Data for the Acrylonitrile Process
Parameter Value / Condition Source

Step 1: Hydroformylation

Starting Material Acrylonitrile [1]

Solvent Benzene [1]

Catalyst Dicobalt octacarbonyl [1]

Temperature 120 - 140 °C [1]

Intermediate Yield 70 - 78.5 mole % [1]

Step 3: Overall Yield

Final Product DL-Glutamic Acid Monohydrate [1]

Overall Amino Acid Yield
45.8 - 49.6 % (based on

acrylonitrile)
[1]

Amino Nitrogen Yield 64.4 - 75.0 mole % [1]

Resolution of DL-Glutamic Acid
Since only the L-enantiomer possesses the characteristic umami taste, the racemic mixture

produced by chemical synthesis required an additional resolution step. A common industrial

method was preferential crystallization[5][6][8]. This technique involves creating a

supersaturated solution of the racemate (e.g., monoammonium DL-glutamate) and seeding it

with crystals of the desired enantiomer (e.g., L-monoammonium glutamate). This induces the

crystallization of only the seeded enantiomer from the solution.

Recent studies combining preferential crystallization with enzymatic racemization have shown

the potential for high-yield recovery of the desired L-enantiomer.
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Resolution Method Yield of L-isomer Optical Purity (ee) Source

Preferential

Crystallization (without

enzyme)

49.4% 13.8% [2][10]

Preferential

Crystallization with

Glutamate Racemase

97.7% 97.4% [2][10]

The Modern Era: Fermentation and Enzymatic
Synthesis
In 1956, a significant breakthrough occurred with the introduction of a direct fermentation

method to produce L-glutamic acid[5][6][8]. This process utilizes microorganisms, most notably

Corynebacterium glutamicum, which can synthesize L-glutamic acid from simple carbon

sources like glucose and ammonia[1][11]. The advantages of fermentation, including lower

production costs, reduced environmental impact, and direct production of the desired L-isomer,

were so substantial that it quickly replaced chemical synthesis as the dominant industrial

method[5][6][8]. Today, global production of glutamic acid is estimated to be in the millions of

tons annually, almost exclusively through fermentation[1][6][8].

Enzymatic synthesis represents another biotechnological route, where enzymes like glutamate

dehydrogenase catalyze the conversion of precursors such as α-ketoglutaric acid into L-

glutamic acid[12].

Diagram: Historical Progression of Glutamic Acid Production
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Caption: Timeline of major shifts in glutamic acid production methods.

In-Vivo Biosynthesis: The Biological Pathway
For context, it is useful to understand how glutamic acid is synthesized in living organisms. It is

a non-essential amino acid, meaning the human body can produce it. A primary pathway

involves the amination of α-ketoglutarate, an intermediate in the citric acid cycle (TCA cycle)

[12][13]. This reaction is catalyzed by enzymes such as glutamate dehydrogenase[13].
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Diagram: Biological Synthesis of L-Glutamic Acid

Caption: Simplified overview of the in-vivo synthesis of L-Glutamic Acid.

Conclusion
The history of DL-glutamic acid is a compelling narrative of scientific discovery and industrial

innovation. From its initial isolation from a natural protein source to its identification as the

essence of umami, the demand for this amino acid has driven profound changes in chemical

and biological manufacturing. The era of chemical synthesis from acrylonitrile, though now

largely superseded, stands as a significant chapter in the history of industrial organic chemistry,

providing a scalable method for producing the racemic DL-mixture. The subsequent rise of

fermentation technology highlights the power of biotechnology to offer more efficient,

stereospecific, and sustainable solutions. For today's researchers, understanding this historical

and technical evolution provides a valuable context for the ongoing exploration of amino acids

in drug development, neuroscience, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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